Ascochlorin

Vue d'ensemble

Description

L’ascochlorine est un composé prényl-phénolique dérivé de la fermentation du champignon Verticillium hemipterigenum. Elle est connue pour ses diverses activités biologiques, notamment ses propriétés antitumorales, anti-inflammatoires et antimicrobiennes . L’ascochlorine a suscité un intérêt considérable dans les domaines de la chimie, de la biologie et de la médecine en raison de ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’ascochlorine implique plusieurs étapes, à partir de précurseurs simples. Une voie de synthèse courante comprend la prénylation d’un composé phénolique suivie d’étapes de cyclisation et de chloration. Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir le rendement et la pureté souhaités du produit .

Méthodes de production industrielle

La production industrielle de l’ascochlorine est principalement réalisée par fermentation de Verticillium hemipterigenum. Le champignon est cultivé dans un milieu riche en nutriments, et le composé est extrait du bouillon de fermentation à l’aide de solvants organiques. L’extrait brut est ensuite purifié par des techniques chromatographiques pour obtenir de l’ascochlorine de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

L’ascochlorine subit diverses réactions chimiques, notamment :

Oxydation : L’ascochlorine peut être oxydée pour former des dérivés de la quinone.

Réduction : La réduction de l’ascochlorine conduit à la formation de dérivés de l’hydroquinone.

Substitution : Les réactions d’halogénation et d’alkylation peuvent introduire différents substituants sur le cycle aromatique.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : L’halogénation est généralement réalisée à l’aide d’halogènes (par exemple, chlore, brome) en présence d’un catalyseur.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinone et de l’hydroquinone, ainsi que des analogues de l’ascochlorine halogénés et alkylés .

Applications de la recherche scientifique

Chimie

En chimie, l’ascochlorine est utilisée comme précurseur pour la synthèse de divers composés bioactifs. Sa structure unique permet le développement de nouveaux dérivés dotés d’activités biologiques accrues .

Biologie

L’ascochlorine a été étudiée de manière approfondie pour ses activités biologiques. Elle présente de puissants effets antitumoraux en inhibant la voie de signalisation STAT3 et en induisant l’apoptose des cellules cancéreuses . De plus, elle possède des propriétés anti-inflammatoires en supprimant la production de cytokines pro-inflammatoires .

Médecine

En médecine, l’ascochlorine est étudiée comme agent thérapeutique potentiel pour le traitement de diverses maladies, notamment le cancer, les troubles inflammatoires et les infections microbiennes . Sa capacité à inhiber les enzymes et les voies de signalisation clés en fait un candidat prometteur pour le développement de médicaments.

Industrie

L’ascochlorine est utilisée dans l’industrie pharmaceutique pour le développement de nouveaux médicaments. Ses diverses activités biologiques et sa synthèse relativement simple en font un composé attrayant pour les applications industrielles .

Applications De Recherche Scientifique

Anticancer Applications

Ascochlorin has shown significant promise in cancer therapy, particularly against hepatocellular carcinoma (HCC).

Mechanism of Action:

- This compound inhibits the activation of the oncogenic transcription factor STAT3, which is crucial for the proliferation and survival of cancer cells. Research indicates that this compound reduces both constitutive and IL-6/EGF-inducible STAT3 activation, leading to decreased tumor growth in HCC models .

Case Study:

- A study demonstrated that this compound administration in an orthotopic HCC mouse model resulted in substantial tumor growth inhibition and reduced STAT3 activation in tumor tissues, indicating its potential as a therapeutic agent against HCC .

Metabolic Disorders

Recent studies have highlighted the role of this compound derivatives in treating metabolic disorders such as diabetes and obesity.

Combination Therapy:

- A patent describes the use of this compound derivatives in combination with metformin to treat conditions involving AMPK dysregulation, such as diabetes and hyperlipidemia. These derivatives have shown improved metabolic stability and efficacy in various disease models .

Case Study:

- The derivative 4-O-Carboxymethyl this compound (AS-6) has been identified as a PPARγ agonist that reduces serum glucose levels in diabetic mouse models, suggesting its utility in managing diabetes .

Antifungal Activity

This compound exhibits antifungal properties, making it a candidate for agricultural applications.

Mechanism of Action:

- This compound inhibits the mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex. This inhibition affects fungal respiration, which is critical for fungal survival .

Case Study:

- Research has shown that this compound effectively suppresses the growth of various fungal pathogens, indicating its potential use as a natural fungicide in agriculture .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties.

Mechanism of Action:

- It modulates inflammatory pathways by inhibiting STAT3 signaling, which is often upregulated during inflammatory responses. This modulation can lead to reduced inflammation and tissue damage .

Case Study:

- In vitro studies have demonstrated that this compound can downregulate pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases .

Antiviral Properties

Emerging research indicates that this compound may possess antiviral activity.

Mechanism of Action:

- This compound has been shown to interfere with viral replication processes, although specific mechanisms are still under investigation.

Case Study:

- Preliminary studies suggest that this compound analogs exhibit antiviral effects against certain viruses, warranting further exploration into their potential therapeutic applications .

Table 1: Summary of this compound's Biological Activities

| Activity Type | Mechanism of Action | Application Area |

|---|---|---|

| Anticancer | Inhibition of STAT3 signaling | Cancer therapy (HCC) |

| Metabolic Disorders | AMPK activation modulation | Diabetes and obesity treatment |

| Antifungal | Inhibition of mitochondrial respiration | Agricultural fungicide |

| Anti-inflammatory | Downregulation of pro-inflammatory cytokines | Inflammatory disease treatment |

| Antiviral | Interference with viral replication | Potential antiviral therapy |

Mécanisme D'action

L’ascochlorine exerce ses effets par le biais de multiples mécanismes. Elle inhibe la voie de signalisation STAT3, qui est cruciale pour la prolifération et la survie des cellules. En bloquant cette voie, l’ascochlorine induit l’apoptose des cellules cancéreuses. De plus, elle supprime la production de cytokines pro-inflammatoires en inhibant la voie du facteur nucléaire-κB (NF-κB) . L’ascochlorine cible également la chaîne respiratoire mitochondriale, ce qui conduit à l’inhibition de la respiration cellulaire et de la production d’énergie .

Comparaison Avec Des Composés Similaires

Composés similaires

Ilicicoline D : Un autre composé prényl-phénolique présentant des activités biologiques similaires.

Ascofuranone : Un composé apparenté doté de propriétés antitumorales et anti-inflammatoires.

Ascofuranol : Un dérivé de l’ascochlorine présentant des activités biologiques accrues.

Unicité

L’ascochlorine est unique en raison de son large éventail d’activités biologiques et de sa capacité à cibler plusieurs voies. Sa synthèse relativement simple et son rendement élevé par fermentation en font un composé attrayant pour la recherche et les applications industrielles .

Activité Biologique

Ascochlorin is an isoprenoid antibiotic produced by the phytopathogenic fungus Ascochyta viciae. It exhibits a range of biological activities, primarily through its effects on mitochondrial respiration, cancer cell signaling, and antimicrobial properties. This article reviews the current understanding of this compound's biological activity, supported by case studies and research findings.

This compound acts as a specific inhibitor of the mitochondrial cytochrome bc1 complex. It binds to both the Q(i) and Q(o) sites of the enzyme, inhibiting electron transport and leading to decreased mitochondrial respiration. This mechanism has been demonstrated in various studies using mitochondrial preparations from rat liver and yeast (Pichia anomala):

- Inhibition of Electron Transport : this compound has been shown to inhibit oxygen uptake in yeast mitochondria comparably to known inhibitors like antimycin A and stigmatellin .

- Impact on Reactive Oxygen Species (ROS) : It suppresses superoxide anion generation in the presence of other inhibitors, indicating a protective role against oxidative stress .

Antitumor Activity

This compound has garnered attention for its potential in cancer therapy, particularly in hepatocellular carcinoma (HCC):

- Inhibition of STAT3 Signaling : Research indicates that this compound inhibits STAT3 phosphorylation at Tyr 705 without affecting its activation at Ser 727. This inhibition leads to reduced expression of oncogenic gene products and induces apoptosis in HCC cells .

- Synergistic Effects with Chemotherapy : this compound enhances the sensitivity of HCC cells to doxorubicin, suggesting its potential as an adjunct therapy in cancer treatment .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens:

- Fungal Inhibition : It has shown strong inhibitory effects against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) ranging from 1.25 to 4.1 μg/mL for certain analogues .

- Bacterial Activity : The compound has also been tested against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating potent antibacterial properties .

Table 1: Inhibitory Effects of this compound on Mitochondrial Activity

| Substrate | O2 Uptake Inhibition (%) | Comparison with Antimycin A (%) |

|---|---|---|

| Succinate | 80 | 85 |

| Malate | 75 | 82 |

| Glutamate | 70 | 78 |

| Glycerol | 65 | 80 |

| Pyruvate | 60 | 77 |

This table summarizes the inhibitory effects of this compound on oxygen uptake across different substrates, highlighting its potent activity compared to antimycin A.

Structural Analogues and Modifications

Recent studies have explored structural modifications of this compound to enhance its biological activity:

- 4-O-Carboxymethyl this compound (AS-6) : This derivative has been identified as a potent PPARγ agonist, reducing serum glucose levels in diabetic models while also inducing endoplasmic reticulum (ER) stress and apoptosis in cancer cells .

- Bioactive Analogues : New analogues derived from marine fungi have been tested for antimicrobial activity, revealing that specific structural features are crucial for their efficacy against various pathogens .

Propriétés

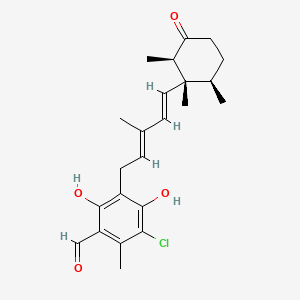

IUPAC Name |

5-chloro-2,4-dihydroxy-6-methyl-3-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]penta-2,4-dienyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClO4/c1-13(10-11-23(5)14(2)7-9-19(26)16(23)4)6-8-17-21(27)18(12-25)15(3)20(24)22(17)28/h6,10-12,14,16,27-28H,7-9H2,1-5H3/b11-10+,13-6+/t14-,16+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETVRSKZJJWOPA-FLDGXQSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601102655 | |

| Record name | 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26166-39-2 | |

| Record name | 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26166-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascochlorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026166392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASCOCHLORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEZ8F05ODV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.